N-(1H-inden-3-yl)acetamide

Neuropharmacology Smooth Muscle Pharmacology Ileal Contractility

Replacing N-(1H-inden-3-yl)acetamide with indane or halogenated indene analogs alters pharmacological outcomes (US6737547). This unsubstituted, achiral scaffold is mandatory for reproducible neuroprotection & smooth muscle studies. - **Key differentiator:** Planar indene core (not saturated indane) - **Application:** Ex vivo organ bath (guinea pig ileum), epilepsy MES/scMET models - **Purity:** ≥95% - suitable as reference standard

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 204519-27-7
Cat. No. B3250697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-inden-3-yl)acetamide
CAS204519-27-7
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CCC2=CC=CC=C21
InChIInChI=1S/C11H11NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyKOWPEILEHUVOCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-inden-3-yl)acetamide: Identity & Procurement


N-(1H-inden-3-yl)acetamide (CAS 204519-27-7), also referred to as N-acetyl-3-amino-1H-indene, is an indene-based acetamide derivative with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol . The compound features a bicyclic indene core bearing an N-acetyl substituent at the 3-position, representing a minimal, unsubstituted scaffold within the broader class of 3-acylaminoindene derivatives [1]. Its achiral, planar geometry distinguishes it from saturated indane analogs such as N-acetyl-1-aminoindan, while the absence of aromatic substituents or halogenation sets it apart from more elaborated indene-based pharmacophores [1]. Commercially, the compound is available from research chemical suppliers at purities typically ≥95% (specified minimum 95% by vendors), making it suitable as a reference standard or synthetic intermediate in medicinal chemistry and neuroscience research programs [2].

Achiral indene scaffold for SAR and neuroscience tool compound studies
Planar geometry simplifies stereochemical variables
Ex vivo smooth muscle pharmacology and nicotinic receptor assays
Head-to-head comparator data available for assay benchmarking
Reference standard for 3-acylaminoindene scaffold optimization
Minimum 95% purity supports reproducible analytical workflows

N-(1H-inden-3-yl)acetamide: Substitution Risks


Substituting N-(1H-inden-3-yl)acetamide with a structurally similar indene or indane analog is scientifically unjustified without explicit comparative pharmacological validation. Patent US6737547 demonstrates that even subtle modifications to the indene core—such as N-acyl variation (acetyl vs. formyl), ring saturation (indene vs. indane), ring halogenation, or ring expansion—produce divergent pharmacological profiles in functional tissue assays and in vivo neuroprotection models [1]. The target compound exhibits a unique combination of achirality and planarity that distinguishes it from chiral indane-based comparators like (R)-N-acetyl-1-aminoindan (Compound 2a), and its unsubstituted aromatic framework differentiates it from halogenated analogs like N-acetyl-3-amino-6-chloro-1H-indene [1]. These structural differences manifest as measurable differences in potency, efficacy, and tissue-specific activity that directly impact experimental reproducibility and translational relevance. Consequently, procurement of the exact CAS-specified compound is mandatory for any study aiming to replicate or build upon established findings in neuroprotection or smooth muscle pharmacology [1].

Property
N-(1H-inden-3-yl)acetamide
Common substitutes
Core scaffold
Achiral, planar indene (sp² C2-C3)
Chiral, saturated indane analogs may shift assay context
N-acyl group
N-acetyl substitution
N-formyl analog produces divergent concentration-response profiles
Ring substitution
Unsubstituted aromatic framework
6-chloro or 2-methyl analogs alter pharmacological response

N-(1H-inden-3-yl)acetamide: Direct Comparative Evidence


Guinea Pig Ileum: Contractile Modulation vs. N-Acetyl-1-aminoindan

In a direct head-to-head organ bath assay, N-(1H-inden-3-yl)acetamide (designated Compound 3) was evaluated alongside N-acetyl-1-aminoindan (Compound 2) and its chiral (R)-enantiomer (Compound 2a) for modulation of electrically stimulated contractile responses in guinea pig ileal preparations [1]. All three compounds were tested over a concentration range expressed in micromoles per liter, with relative contraction amplitude quantified on the y-axis [1]. The comparative data, presented in Figures 2 and 3 of US6737547, demonstrate that the indene-based Compound 3 produces a concentration-response relationship distinct from that of the indane-based comparators, with divergent slopes and maximal effect levels evident in the logit transformation plots [1]. While precise EC50 values are not tabulated in the patent text, the graphical representation confirms quantifiable differentiation in both potency and efficacy between the planar indene scaffold and the saturated indane analogs [1].

Ileal contractile modulation
Head-to-head
Divergent concentration-response curves vs. indane analogs (Compounds 2, 2a)
Indene core yields distinct smooth muscle modulatory profile; substitution requires validation
Guinea pig ileum, electrical field stimulation, µM range
Neuropharmacology Smooth Muscle Pharmacology Ileal Contractility

Nicotinic Antagonism in Guinea Pig Ileum: Indene Derivative Comparison

In a functional antagonism study using guinea pig ileum, the ability of N-(1H-inden-3-yl)acetamide (Compound 3) to inhibit contractions evoked by the nicotinic agonist dimethyl-phenylpiperazinium chloride (DMPP, 1 µM) was directly compared with four structurally related analogs: (R)-N-acetyl-1-aminoindan (2a), N-acetyl-3-amino-6-chloro-1H-indene (6), N-formyl-3-amino-1H-indene (5), and N-acetyl-4-amino-1,2-dihydronaphthalene (4) [1]. Rising concentrations of each compound were co-administered with DMPP, and relative contraction amplitude was measured [1]. As shown in Figures 6 and 7b of US6737547, Compound 3 exhibits a concentration-dependent inhibition of DMPP-induced contractions with a distinct potency and maximal effect that differs from the other indene derivatives and from the indane comparator 2a [1]. The logit transformation plots (Figures 7a-7e) reveal that the acetylated 3-aminoindene (Compound 3) and the formyl analog (Compound 5) display non-identical slopes and apparent IC50 values, confirming that even minor N-acyl group variation produces quantifiable pharmacological divergence [1].

Nicotinic antagonism profile
Head-to-head
Distinct IC50 curve position vs. 4 analogs (indane, 6-Cl, formyl, dihydronaphthalene)
N-acetyl-indene combination creates unique pharmacological fingerprint
DMPP 1 µM agonist; Figures 6, 7a-7e, US6737547
Neuropharmacology Nicotinic Receptor Pharmacology Ex Vivo Pharmacology

In Vivo Anticonvulsant Efficacy: MES and scMET Models

The patent literature explicitly states that N-(1H-inden-3-yl)acetamide (Compound 3), along with other achiral aminoindenes disclosed in US6737547, demonstrates anticonvulsant activity 'to about the same degree as compound 2' in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMET) seizure threshold models [1]. Furthermore, the MES test data indicate that the test compounds exhibit comparable potency to sodium valproate, a clinically established anti-epileptic agent [1]. It is noteworthy that while the potency of Compound 6 (the 6-chloro analog) falls within the same range as that of Compound 2a in the MES model, Compound 6 is 'far more potent in the hypobaric hypoxia test at low doses'—a statement that underscores the divergent in vivo neuroprotective profiles among closely related indene analogs and implies that the unsubstituted Compound 3 occupies a distinct position in the neuroprotection SAR continuum [1].

In vivo anticonvulsant model
Class-level
Reported activity comparable to sodium valproate in MES and scMET seizure models
Supports anticonvulsant model-response context; exact ED50 values not disclosed
Class-level inference from patent specification; data to verify
Anticonvulsant Drug Discovery In Vivo Pharmacology Epilepsy Research

Achirality and Planarity vs. Chiral Indane Scaffolds

N-(1H-inden-3-yl)acetamide is explicitly characterized in US6737547 as an achiral molecule possessing a more planar configuration than the indane-based reference compound N-acetyl-1-aminoindan (Compound 2) [1]. The patent further notes that 'the presently disclosed aminoindene derivatives, which are achiral would be less active than compound 2a as anticonvulsants and neuroprotectants because normally the hypothetical enzymatic or cellular active site interacting with these compounds prefers a chiral molecule' [1]. However, despite this predicted chirality preference, the achiral aminoindenes—including the target compound—'have shown significant anticonvulsant and neuroprotectant properties' [1]. This structural dichotomy creates a unique SAR niche: the target compound offers a simplified, achiral scaffold that circumvents stereochemical complexity while retaining meaningful biological activity, a feature not shared by chiral indane analogs such as (R)-N-acetyl-1-aminoindan (Compound 2a) [1].

Achirality vs. chiral scaffolds
Class-level
Planar indene (sp²) vs. chiral indane (sp³ C1); reported anticonvulsant activity retained despite predicted chirality preference
Eliminates enantiomeric variability; simplifies SAR and analytical characterization
Structural analysis, columns 3-4, US6737547
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Acetyl vs. Formyl Analogs: Ileal Functional Antagonism

A direct head-to-head comparison between N-(1H-inden-3-yl)acetamide (Compound 3, N-acetyl) and its N-formyl congener (Compound 5) was conducted in the guinea pig ileum DMPP antagonism assay described above [1]. The logit transformation plots presented in Figures 7b and 7d of US6737547 reveal that the acetyl and formyl analogs generate distinct concentration-inhibition profiles, with observable differences in curve slope and position [1]. Additionally, in the electrically stimulated ileum preparation (Figures 4 and 5), the two compounds cluster separately in the graphical representations, indicating that the N-acyl moiety—despite differing by only a single methyl group—imparts measurable divergence in pharmacological activity [1]. This intra-class differentiation underscores that the specific N-acetyl substitution of the target compound is a critical determinant of its unique pharmacological signature.

Acetyl vs. formyl analogs
Head-to-head
Non-identical logit-transformed response curves (slope and position differ)
Single methyl group difference produces measurable pharmacological divergence
Guinea pig ileum, DMPP and electrical field stimulation
Medicinal Chemistry SAR Functional Assay

Research Procurement: Availability & Purity

N-(1H-inden-3-yl)acetamide (CAS 204519-27-7) is commercially available from established research chemical suppliers with a specified minimum purity of 95% . In contrast, the N-formyl analog (Compound 5) and the 6-chloro derivative (Compound 6) are not commonly stocked as off-the-shelf catalog items from major vendors, requiring custom synthesis for procurement. The 2-methyl substituted analog (CAS 222415-36-3, N-(2-methyl-1H-inden-3-yl)acetamide) is commercially available but bears a molecular weight of 187.24 g/mol (vs. 173.21 g/mol for the target) and a distinct substitution pattern that alters both physicochemical properties and biological activity [1]. The target compound's combination of commercial availability, defined purity specification, and documented pharmacological characterization in patent literature positions it as the most accessible and well-validated entry point for research programs investigating the 3-aminoindene pharmacophore.

Availability & purity
Data to verify
Commercial availability ≥95% purity; MW 173.21 g/mol
Accessible entry point for 3-aminoindene pharmacophore research
Formyl and 6-chloro analogs require custom synthesis
Chemical Sourcing Reference Standards Quality Control

N-(1H-inden-3-yl)acetamide: Research & Industrial Applications


Isolated Tissue: Nicotinic & Muscarinic Receptor Modulation

This compound is optimally suited for ex vivo organ bath studies using guinea pig ileum or analogous smooth muscle preparations, where its concentration-dependent modulation of electrically evoked and agonist-induced contractions has been directly quantified alongside structurally defined comparators [1]. Researchers can leverage the established head-to-head dataset (Figures 2-7, US6737547) to benchmark the compound's activity against indane controls and N-acyl variants, enabling robust SAR interpretation and assay validation [1].

In Vivo Anticonvulsant Screening: Rodent Seizure Models

Based on class-level anticonvulsant activity demonstrated in MES and scMET models with potency comparable to sodium valproate, this compound serves as a validated starting point for in vivo efficacy screening in epilepsy research programs [1]. Its achiral, planar scaffold simplifies medicinal chemistry optimization efforts by eliminating stereochemical complexity, making it an attractive core for hit-to-lead exploration targeting seizure disorders [1].

Neuroprotection: Hypoxia-Ischemia & Excitotoxicity Models

The patent literature explicitly claims neuroprotective utility for N-(1H-inden-3-yl)acetamide and its congeners in the context of trauma, stroke, hypoxia, and anoxia [1]. While direct in vivo neuroprotection data for the target compound are not tabulated in the patent, the compound's inclusion in the claimed neuroprotective composition provides a credible rationale for its deployment in cellular and animal models of hypoxic/ischemic injury, particularly as a reference compound for benchmarking more potent halogenated analogs such as Compound 6 [1].

3-Aminoindene SAR & Scaffold Optimization

As the unsubstituted parent scaffold of the 3-acylaminoindene series, N-(1H-inden-3-yl)acetamide provides an essential baseline for systematic SAR exploration [1]. Its well-characterized pharmacological divergence from N-formyl, 6-chloro, and indane analogs—documented in direct comparative assays—establishes a quantitative framework for evaluating the impact of subsequent chemical modifications on functional activity [1]. The compound's commercial availability at 95% purity further supports its use as a reproducible reference standard in synthetic and analytical chemistry workflows .

Application
Selection Property
Validation Focus
Smooth muscle receptor modulation studies
Indene-core pharmacological profile vs. indane comparators
Concentration-response curve reproducibility; assay benchmarking
Anticonvulsant model-response screening
Achiral, planar scaffold with reported class-level anticonvulsant activity
MES and scMET seizure model endpoint review
Neuroprotection assay context
Reference compound for hypoxia-ischemia model benchmarking
Hypoxic/ischemic injury model-response interpretation
3-Acylaminoindene SAR exploration
Unsubstituted parent scaffold; documented comparator divergence data
Impact of N-acyl, ring, and saturation modifications on functional activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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